Isopropenylmagnesium bromide

Catalog No.
S1506296
CAS No.
13291-18-4
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropenylmagnesium bromide

CAS Number

13291-18-4

Product Name

Isopropenylmagnesium bromide

IUPAC Name

magnesium;prop-1-ene;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

UZNGRHDUJIVHQT-UHFFFAOYSA-M

SMILES

C[C-]=C.[Mg+2].[Br-]

Canonical SMILES

C[C-]=C.[Mg+2].[Br-]

Grignard Reaction

The primary application of iPrMgBr lies in the Grignard reaction. This reaction involves the addition of a nucleophilic carbon atom from the Grignard reagent to a carbonyl group (C=O) in another molecule. This reaction is versatile and can be used to form various carbon-carbon bonds, making it a valuable tool for organic synthesis.

Several scientific articles and resources document the use of iPrMgBr in the Grignard reaction. For instance, one study describes its application in the synthesis of zofenoprilat, a medication used to treat high blood pressure []. Another study details its use in the preparation of (S)-(-)-phosphonotrixin, a compound with potential applications in agriculture [].

Isopropenylmagnesium bromide is an organomagnesium compound with the molecular formula C3H5BrMg\text{C}_3\text{H}_5\text{BrMg} and a molecular weight of 145.28 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides that are widely utilized in organic synthesis for their nucleophilic properties. This compound is typically presented as a solution in tetrahydrofuran or 2-methyltetrahydrofuran, where it exhibits a concentration of around 0.5 M . Isopropenylmagnesium bromide is known for its reactivity, particularly in forming carbon-carbon bonds through nucleophilic addition reactions.

  • Grignard Reactions: It acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules.
  • Regioselective Ring Opening: The compound can be used to regioselectively open epoxides, leading to the formation of alcohols .
  • Synthesis of Pharmaceuticals: It has been employed in the total synthesis of bioactive compounds such as zofenoprilat and (S)-(-)-phosphonotrixin, showcasing its utility in medicinal chemistry .

Isopropenylmagnesium bromide is synthesized through the reaction of 2-bromopropene with magnesium metal in an appropriate solvent such as tetrahydrofuran or 2-methyltetrahydrofuran. The general reaction can be summarized as follows:

C3H5Br+MgC3H5MgBr\text{C}_3\text{H}_5\text{Br}+\text{Mg}\rightarrow \text{C}_3\text{H}_5\text{MgBr}

This method allows for the formation of the Grignard reagent under an inert atmosphere to prevent moisture interference, which can lead to hydrolysis .

Isopropenylmagnesium bromide has various applications in organic chemistry:

  • Synthesis of Organic Compounds: It is extensively used in the synthesis of complex organic molecules through nucleophilic additions.
  • Pharmaceutical Development: The compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Green Chemistry: Its use in greener solvents like 2-methyltetrahydrofuran aligns with principles of sustainable chemistry .

Isopropenylmagnesium bromide shares similarities with other Grignard reagents but possesses unique characteristics due to its specific structure and reactivity profile. Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
Isobutylmagnesium bromideC4H9BrMgLarger alkyl group; used for different nucleophilic additions
Vinylmagnesium bromideC2H3BrMgLess steric hindrance; often used in polymerization reactions
Allylmagnesium bromideC3H5BrMgReacts readily with carbonyl compounds; useful for allylic substitutions

Isopropenylmagnesium bromide's unique structure allows it to participate effectively in reactions that require both steric and electronic considerations, making it particularly valuable for specific synthetic applications not easily achieved by other similar reagents .

Hydrogen Bond Acceptor Count

2

Exact Mass

143.94250 g/mol

Monoisotopic Mass

143.94250 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.59%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (54.05%): Flammable solid [Danger Flammable solids];
H260 (98.65%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (10.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (12.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-15

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